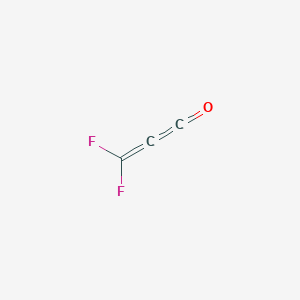
1-Propyldiaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyldiaziridine is a heterocyclic compound characterized by a three-membered ring containing two nitrogen atoms. This structure imparts significant ring strain, making it a highly reactive molecule. The compound is a derivative of diaziridine, which is known for its configurational stability due to the prevention of Walden inversion by the ring strain .
Méthodes De Préparation
1-Propyldiaziridine can be synthesized through several methods:
From Carbonyl Compounds: One common method involves treating a carbonyl compound with an aminating reagent such as hydroxylamine-O-sulfonic acid and a primary aliphatic amine under slightly basic conditions.
Using N-Chloroalkylamines: Another method includes the reaction of N-chloroalkylamines with primary aliphatic amines at high pressure.
In Water or Aprotic Solvents: The synthesis can also be performed in water or a water-methanol mixture at controlled pH, or in aprotic solvents in the presence of potassium carbonate.
Analyse Des Réactions Chimiques
1-Propyldiaziridine undergoes various chemical reactions:
Oxidation: It can be oxidized to more stable diazirines using reagents like iodine and triethylamine.
Ring Expansion: The compound can undergo ring expansion reactions with electrophilic reagents such as ketenes or isocyanates.
Substitution: It can participate in substitution reactions, particularly with electrophilic reagents, leading to the formation of various derivatives.
Applications De Recherche Scientifique
1-Propyldiaziridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Propyldiaziridine involves its high reactivity due to the ring strain in its three-membered structure. This strain makes the nitrogen atoms highly nucleophilic, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications, particularly in biological systems where they can interact with enzymes and receptors .
Comparaison Avec Des Composés Similaires
1-Propyldiaziridine can be compared with other diaziridine derivatives:
1-Isopropyldiaziridine: Similar in structure but with an isopropyl group instead of a propyl group, leading to slightly different reactivity and applications.
1,2-Dipropyldiaziridine: Contains two propyl groups, which increases steric hindrance and affects its chemical behavior.
1,2-Diazacyclopropane: The parent compound of diaziridines, which lacks any substituents on the nitrogen atoms, making it less sterically hindered and more reactive.
Propriétés
Numéro CAS |
138937-94-7 |
|---|---|
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
1-propyldiaziridine |
InChI |
InChI=1S/C4H10N2/c1-2-3-6-4-5-6/h5H,2-4H2,1H3 |
Clé InChI |
ZGAGBQQRJWAEBU-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)


![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)


![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)





